
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide (Ntbfpc) is a unique synthetic molecule with a wide range of potential applications in the medical and scientific fields. It is a member of the piperazine family, which is a group of compounds that have been used in the pharmaceutical industry for decades. Ntbfpc has a number of interesting properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to form stable complexes with other molecules. In addition, Ntbfpc has been studied as a potential therapeutic agent in various diseases, including cancer and cardiovascular diseases.
Applications De Recherche Scientifique
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide has been studied for its potential applications in a variety of scientific research areas. For example, it has been used as an inhibitor of enzymes, such as proteases and phosphatases, and as a ligand for metal ions. In addition, this compound has been studied as a potential therapeutic agent in various diseases, including cancer and cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is not yet fully understood. However, it is believed that the molecule binds to specific proteins, such as enzymes and metal ions, and modulates their activity. This can lead to changes in the cellular environment and the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been shown to inhibit the growth of certain types of cancer cells and to reduce the proliferation of other types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has low bioavailability, making it safe to use in laboratory experiments. However, the molecule is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide are still being explored. Some potential future directions include the development of new therapeutic agents for the treatment of cancer and other diseases, the use of this compound as a ligand for metal ions, and the investigation of its potential anti-inflammatory properties. In addition, further research into the biochemical and physiological effects of this compound could lead to new insights into the mechanisms of action of the molecule.
Méthodes De Synthèse
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl bromide and 4-bromo-2-furancarboxylic acid in the presence of a base, such as pyridine. The reaction produces this compound, which can then be isolated using column chromatography. Other methods, such as solid-phase synthesis, have also been developed for the synthesis of this compound.
Propriétés
IUPAC Name |
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-13(19)17-8-6-16(7-9-17)12(18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZIZBPLFTHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)
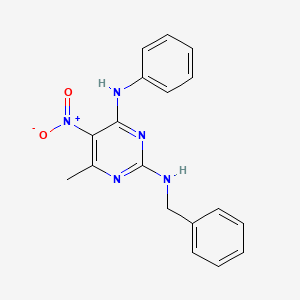
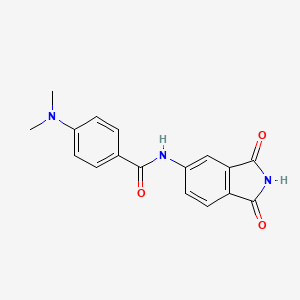
![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)
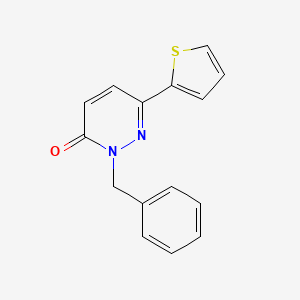

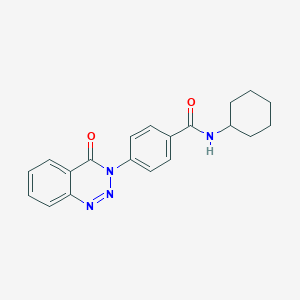
![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)

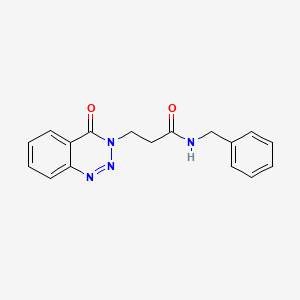
![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)